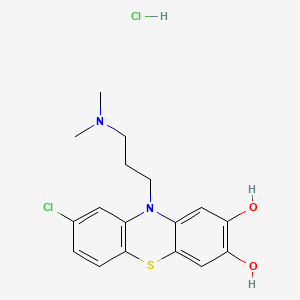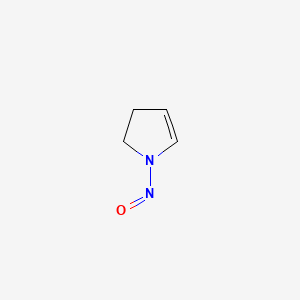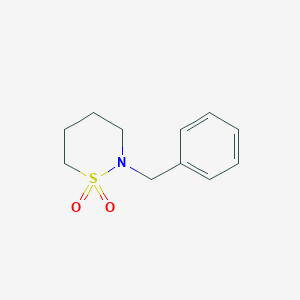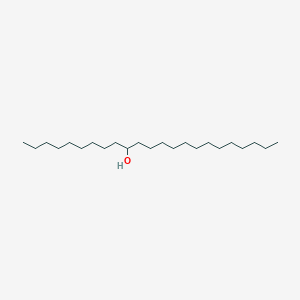
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C17H20Cl2N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorinated phenothiazine core, hydroxyl groups at positions 7 and 8, and a dimethylamino propyl side chain at position 10, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride typically involves the chlorination of phenothiazine followed by the introduction of hydroxyl groups and the dimethylamino propyl side chain. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like hydrogen peroxide or sodium hydroxide. The final step involves the reaction of the intermediate with dimethylamine and subsequent formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the side chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated phenothiazine derivatives.
Substitution: Phenothiazine derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It can bind to and modulate the activity of neurotransmitter receptors, enzymes, and ion channels. The presence of the dimethylamino propyl side chain enhances its ability to cross cell membranes and interact with intracellular targets, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: A phenothiazine compound used as an antipsychotic.
Fluphenazine: Known for its use in the treatment of schizophrenia.
Uniqueness
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and pharmacological properties
特性
CAS番号 |
36803-93-7 |
|---|---|
分子式 |
C17H20Cl2N2O2S |
分子量 |
387.3 g/mol |
IUPAC名 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)6-3-7-20-12-8-11(18)4-5-16(12)23-17-10-15(22)14(21)9-13(17)20;/h4-5,8-10,21-22H,3,6-7H2,1-2H3;1H |
InChIキー |
YGGWVLPESBDDGW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O.Cl |
関連するCAS |
21598-02-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)




![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)


